molecular formula C10H11F2N B13049571 (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13049571
M. Wt: 183.20 g/mol
InChI Key: DLHAFJUGDBXVBO-JTQLQIEISA-N
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Description

(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine serving as a versatile and important synthetic intermediate in pharmaceutical research and development. The stereochemistry of the compound is critical, as the (S)-enantiomer often confers specific biological activity and optimal interaction with target proteins . The difluoro substitution on the naphthalene ring is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates . This scaffold is recognized for its utility in discovering and optimizing bioactive molecules. While specific therapeutic applications for this exact isomer are an area of active investigation, research on highly similar tetrahydronaphthalen-1-amine derivatives reveals their significant value. Related compounds are key intermediates in the synthesis of gamma-secretase inhibitors, which are being investigated for their potential in oncology, particularly for impacting Aβ-peptide production . Furthermore, structural analogs of this compound have been explored as potent and selective inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH), a validated target for the development of new antimalarial therapies . The tetrahydronaphthalene core is also found in other pharmacological agents, such as Nepicastat, which has been investigated for the treatment of conditions like cocaine dependence and post-traumatic stress disorder . As a specialized building block, (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine provides researchers with a critical starting point for constructing complex molecules aimed at a range of disease targets. We supply this compound to support innovative scientific exploration. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(1S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

DLHAFJUGDBXVBO-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the naphthalene ring. This step often requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Amination: Introduction of the amine group at the 1-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale fluorination and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the naphthalene ring or the amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Production of fully reduced naphthalene derivatives.

    Substitution: Generation of various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology
The compound has been investigated for its role as a dopamine P-hydroxylase inhibitor. This enzyme is involved in the biosynthesis of catecholamines, which are critical for neurotransmission. Inhibition of this enzyme may provide therapeutic benefits in conditions like Parkinson's disease and depression .

Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The structural characteristics of (S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine enhance its interaction with serotonin and norepinephrine receptors .

Materials Science Applications

Liquid-Crystal Displays
(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives have been utilized in the development of liquid-crystalline materials. These materials are essential for manufacturing displays in electronic devices due to their unique optical properties . The incorporation of this compound can enhance the thermal stability and electro-optical performance of liquid-crystal mixtures.

Nanotechnology Applications

Polyphenol-Containing Nanoparticles
Recent studies have explored the use of (S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in the synthesis of nanoparticles that incorporate polyphenols. These nanoparticles are being developed for applications in drug delivery systems due to their biocompatibility and ability to target specific tissues .

Case Studies

Study Focus Findings
Study on Dopamine Inhibition Investigated the inhibition of dopamine P-hydroxylaseShowed potential therapeutic effects for neurodegenerative diseases
Liquid-Crystal Mixtures Development of advanced liquid-crystal materialsEnhanced optical properties and stability
Nanoparticle Synthesis Use of polyphenols with (S)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amineDemonstrated effective drug delivery mechanisms

Mechanism of Action

The mechanism of action of (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine with structurally analogous compounds, focusing on substituent effects, stereochemistry, synthesis, and biological activity.

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Storage Conditions Hazard Profile
(S)-6,7-Difluoro-1,2,3,4-THN-1-amine* F (6,7) C₁₀H₁₁F₂N 183.20 Likely 2–8°C† Unknown
(S)-6,8-Difluoro-1,2,3,4-THN-1-amine F (6,8) C₁₀H₁₁F₂N 183.20 2–8°C Not classified
(R)-5,7-Difluoro-1,2,3,4-THN-2-amine F (5,7) C₁₀H₁₁F₂N 183.20 N/A Unknown
(S)-1,2,3,4-THN-1-amine None C₁₀H₁₃N 147.22 Room temperature H314 (Skin corrosion)
6,7-Dimethoxy-1,2,3,4-THN-2-amine HCl OMe (6,7) C₁₂H₁₈ClNO₂ 243.73 N/A N/A
(R)-5,7-Dibromo-1,2,3,4-THN-1-amine Br (5,7) C₁₀H₁₁Br₂N 321.02 Discontinued Unknown

*Hypothetical data inferred from analogs; †Assumed based on .

Key Observations:

  • Fluorine vs. Bromo substituents increase molecular weight and lipophilicity but may reduce metabolic stability .
  • Positional Effects: 6,7-Difluoro substitution may enhance steric hindrance compared to 5,7- or 6,8-difluoro isomers, influencing binding specificity .
  • Chirality: The (S)-configuration in the parent amine () correlates with hazardous reactivity (H314), but fluorination may mitigate this by stabilizing the molecule .

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